An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)
Introduction: This guide provides a comprehensive technical overview of the chemical properties of 2-Bromo-2-chloro-1,1,1-trifluoroethane, a compound widely known in the medical and scientific communities as Halothane. Historically, Halothane revolutionized the practice of anesthesiology as the first nonflammable, halogenated hydrocarbon volatile anesthetic, replacing hazardous agents like ether and chloroform.[1] Although its clinical use in developed countries has been superseded by newer agents with more favorable safety profiles, its unique chemical characteristics and extensive research history make it a vital subject of study for researchers, chemists, and drug development professionals.[1][2] This document delves into its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and metabolic fate, providing the foundational knowledge required for its safe handling and application in a research context.
It is crucial to distinguish Halothane (CAS RN: 151-67-7) from its structural isomer, 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS RN: 354-06-3). This guide will focus exclusively on the former, given its significant scientific and historical impact.
Molecular Identity and Structure
Halothane is a halogenated alkane derived from ethane.[3] Its structure features a single carbon atom bonded to three fluorine atoms (a trifluoromethyl group) and the adjacent carbon atom bonded to a hydrogen, a bromine, and a chlorine atom. This substitution pattern results in a chiral center at the second carbon, meaning Halothane exists as a racemic mixture of (R)- and (S)-enantiomers in its commercial form.[2][4]
| Identifier | Data |
| IUPAC Name | 2-Bromo-2-chloro-1,1,1-trifluoroethane |
| Common Name | Halothane |
| CAS Number | 151-67-7 |
| Chemical Formula | C₂HBrClF₃ |
| Molecular Weight | 197.38 g/mol [2] |
| SMILES | BrC(Cl)C(F)(F)F[2] |
| InChI Key | BCQZXOMGPXTTIC-UHFFFAOYSA-N[2] |
graph "Halothane_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; Br [label="Br", pos="2.5,1!"]; Cl [label="Cl", pos="2.5,-1!"]; H [label="H", pos="1.5,-1.2!"]; F1 [label="F", pos="-1,1!"]; F2 [label="F", pos="-1,-1!"]; F3 [label="F", pos="-0.5,0!"]; // Invisible node for chiral center indication chiral_center [label="*", pos="1.6,0.25!", fontcolor="#EA4335", fontsize=20]; // Bonds C1 -- C2; C2 -- Br; C2 -- Cl; C2 -- H [style=dashed]; // Representing 3D perspective C1 -- F1; C1 -- F2; C1 -- F3 [style=bold]; // Representing 3D perspective
}
Caption: 2D representation of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane).
Physicochemical Properties
Halothane is a dense, colorless, and highly volatile liquid with a characteristic sweet, non-irritating odor.[1][2][3] Its high volatility and significant lipophilicity (indicated by its LogP value) are the principal reasons for its efficacy as an inhalational anesthetic, allowing for rapid transport from the lungs into the bloodstream and across the blood-brain barrier.
| Property | Value | Source |
| Physical Form | Colorless, volatile liquid | [3] |
| Odor | Sweetish, chloroform-like | [2][3] |
| Boiling Point | 50.2 °C (122.4 °F) at 760 mmHg | [2][3] |
| Melting Point | -118 °C (-180 °F) | [2] |
| Density | 1.871 - 1.877 g/cm³ at 20 °C | [2][4] |
| Vapor Pressure | 243 mmHg (32.4 kPa) at 20 °C | [2][3] |
| Water Solubility | Slightly soluble (0.1 - 1.0 mg/mL) | [2][3] |
| Organic Solvent Solubility | Miscible with ethanol, ether, chloroform | [4] |
| Octanol-Water Partition Coeff. (LogP) | 2.30 | [3] |
| Refractive Index | 1.3697 at 20 °C | [3] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the verification and purity assessment of Halothane.
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¹H NMR: In CDCl₃, the proton spectrum exhibits a quartet centered around δ 5.8 ppm. This splitting pattern arises from the coupling of the single proton with the three adjacent fluorine atoms on the neighboring carbon.
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¹³C NMR: The spectrum shows two distinct signals. The carbon atom bonded to the halogens (Br, Cl) appears as a doublet of doublets due to coupling with the fluorine atoms, while the trifluoromethyl carbon appears as a quartet.
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¹⁹F NMR: The fluorine spectrum displays a doublet, resulting from the coupling with the single proton on the adjacent carbon.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands in the 8-12 µm range, which is typical for C-F stretching vibrations.[5] Additional peaks corresponding to C-H, C-Cl, and C-Br bonds are also present.
Stability and Reactivity
From a researcher's perspective, understanding the stability and reactivity of Halothane is paramount for ensuring experimental integrity and laboratory safety.
Inherent Instability: Halothane is chemically unstable when exposed to light and heat.[2][3] This degradation proceeds via homolytic cleavage of the carbon-bromine bond, which is the weakest linkage in the molecule. The resulting free radicals can initiate chain reactions that lead to the formation of volatile and corrosive acidic compounds, including hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2]
Stabilization: To counteract this degradation, commercial preparations of Halothane contain approximately 0.01% thymol by weight as a stabilizing agent.[2][4] Thymol acts as a free-radical scavenger, inhibiting the decomposition cascade and preserving the integrity of the compound. This is why Halothane is always packaged in dark-colored, airtight bottles.[2]
Caption: Light- or heat-induced decomposition pathway of Halothane.
Material Compatibility: Halothane exhibits reactivity with certain materials, a critical consideration for experimental setups and storage.
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Metals: In the presence of moisture, Halothane vapor can attack and corrode aluminum, brass, and lead.[4][6] However, it is generally non-reactive with copper, chromium, and nickel.[4][6]
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Plastics and Elastomers: As a potent solvent, Halothane can dissolve or cause rapid deterioration of rubber and some plastics.[4] Therefore, the use of Teflon (PTFE) or other fluorinated polymers for seals, tubing, and containers is highly recommended.
Metabolic Pathways and Toxicological Implications
While primarily eliminated unchanged via exhalation, approximately 15-20% of absorbed Halothane is metabolized by the liver, a significantly higher percentage than newer anesthetics.[1] This biotransformation is a key factor in its potential for hepatotoxicity and is of major interest in drug metabolism studies. The metabolism proceeds via two competing pathways mediated by cytochrome P450 enzymes, particularly CYP2E1.[1][7]
-
Oxidative Pathway (Normoxic Conditions): Under normal oxygen levels, Halothane is oxidized to form a trifluoroacetyl chloride intermediate. This highly reactive species is rapidly hydrolyzed to trifluoroacetic acid (TFA), which can then acylate liver proteins. These modified proteins (TFA protein adducts) can be recognized by the immune system, triggering an antibody-mediated immune response that is the proposed mechanism for the rare but severe "halothane hepatitis".[7]
-
Reductive Pathway (Hypoxic Conditions): Under low oxygen conditions, Halothane can undergo reduction, leading to the formation of the chlorotrifluoroethane (CTE) and chlorodifluoroethene (CDE) free radical intermediates.[7] These radicals can directly damage hepatocytes by binding to cellular macromolecules and initiating lipid peroxidation, contributing to a more direct, dose-dependent form of liver injury.[7]
Caption: Competing metabolic pathways of Halothane in the liver.
Protocols for Laboratory Handling
Adherence to strict protocols is essential when working with Halothane to ensure personnel safety and the validity of experimental results.
Protocol 1: Recommended Storage and Handling Procedure
-
Procurement: Obtain Halothane in the smallest feasible quantity for the planned experiments. Ensure the product contains a stabilizer (0.01% thymol).
-
Storage: Store the container in a cool, dry, well-ventilated area designated for volatile organic compounds. The storage location must be protected from direct sunlight and other sources of heat or UV radiation.
-
Container Integrity: Keep the container tightly sealed in its original, light-resistant (amber) bottle.
-
Dispensing: Conduct all transfers and manipulations within a certified chemical fume hood to prevent inhalation of the highly volatile liquid.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile or neoprene gloves (as rubber can degrade), and a lab coat.[3]
-
Material Compatibility: Use only compatible materials for transfers and experiments (e.g., glass, stainless steel, PTFE). Avoid contact with aluminum, brass, lead, rubber, and susceptible plastics.[4]
-
Waste Disposal: Dispose of waste Halothane and contaminated materials as hazardous chemical waste according to institutional and local regulations.
Protocol 2: Workflow for Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)
This workflow outlines a standard approach for verifying the purity of a Halothane sample and identifying potential degradants or impurities.
Caption: Standard workflow for purity analysis of Halothane using GC-MS.
-
System Preparation:
-
Column: Use a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Use high-purity helium or hydrogen.
-
Inlet: Set to a temperature of ~150-200°C.
-
-
Sample Preparation:
-
Prepare a dilute solution of the Halothane sample (e.g., 1 µL in 1 mL) in a high-purity volatile solvent like hexane.
-
-
Method Parameters:
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to separate volatile impurities from the main Halothane peak.
-
Injection: Inject a small volume (e.g., 1 µL) using a split injection mode to avoid overloading the detector.
-
-
Detection (MS):
-
Use a standard electron ionization (EI) source at 70 eV.
-
Scan a mass range from m/z 35 to 250.
-
-
Data Analysis:
-
Identify the peak corresponding to Halothane based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST). The molecular ion (m/z 196, 198, 200) may be weak; look for characteristic fragment ions.
-
Integrate all peaks in the chromatogram to determine the purity percentage and identify any peaks corresponding to impurities or degradation products like thymol.
-
Conclusion
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) remains a molecule of significant scientific interest due to its unique physicochemical properties and complex metabolic profile. Its high volatility, lipophilicity, and specific reactivity profile are defining characteristics that dictated its use as a potent anesthetic and now inform its application in modern research. For scientists in chemistry and drug development, a thorough understanding of its instability in the presence of light and heat, its material incompatibilities, and its intricate metabolic pathways is not merely academic but essential for the design of robust experiments and the assurance of laboratory safety.
References
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Wikipedia. (n.d.). Halothane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3562, Halothane. Retrieved from [Link]
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Brodsky, J. B. (2021). Halothane: Biological Mechanisms, Surgical Applications and Side Effects. American Society of Anesthesiologists. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]
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Sharpe, M. D., et al. (1984). Volatile metabolites and decomposition products of halothane in man. PubMed. Retrieved from [Link]
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RxList. (n.d.). Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared absorption spectra for desflurane, enflurane and halothane. Retrieved from [Link]
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V Science Academy. (2022, May 1). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 10). Halothane Toxicity. StatPearls. Retrieved from [Link]
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